molecular formula C16H12ClN3O2S B2454509 (3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(thiophen-3-yl)methanone CAS No. 1351596-50-3

(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(thiophen-3-yl)methanone

Cat. No. B2454509
CAS RN: 1351596-50-3
M. Wt: 345.8
InChI Key: QLPQYTXDMVNSJW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these rings and their substituents. The presence of the oxadiazole and azetidine rings could impart rigidity to the molecule, potentially influencing its interactions with other molecules .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the chlorophenyl group could undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl and thiophenyl groups could increase its lipophilicity, influencing its solubility and permeability .

Scientific Research Applications

Anticancer and Antimicrobial Applications

Compounds similar to (3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(thiophen-3-yl)methanone have been synthesized and evaluated for their potential in anticancer and antimicrobial applications. For instance, derivatives of 3-Chlorophenyl (1-(5-phenyl-1,3,4-oxadiazol-2-yl) indolizin-3-yl) methanone demonstrated potent cytotoxicity against the MCF-7 cell line (Homo sapiens, Breast carcinoma), indicating potential anticancer properties. They also exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans (Mahanthesha, S. T., & Y. Bodke, 2021). Additionally, derivatives of {5-chloro-2-[(3-substitutedphenyl-1,2,4-oxadiazol-5-yl)-methoxy]-phenyl}-(phenyl)-methanone showed notable antibacterial activity against bacterial strains like Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae (N. P. Rai et al., 2010).

Molecular Structure and Spectroscopic Analysis

Studies have been conducted on the molecular structure, spectroscopic, and quantum chemical aspects of compounds structurally similar to (3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(thiophen-3-yl)methanone. These studies involve density functional theory calculations, vibrational spectroscopy, and molecular docking to understand structural characteristics, bonding features, and antibacterial activity. For instance, novel compounds like (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone and its derivatives have been characterized and analyzed to understand their structural stability, reactivity, and potential antibacterial activity (M. Shahana & A. Yardily, 2020).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and reactivity. It could potentially interact with biological targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and electrostatic interactions .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and potential biological activity. Proper handling and disposal procedures should be followed when working with this compound .

Future Directions

Further studies could be conducted to fully characterize this compound, including its synthesis, structure, reactivity, and potential biological activity. This could involve experimental studies as well as computational modeling .

properties

IUPAC Name

[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2S/c17-13-3-1-2-10(6-13)14-18-15(22-19-14)12-7-20(8-12)16(21)11-4-5-23-9-11/h1-6,9,12H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPQYTXDMVNSJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CSC=C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(thiophen-3-yl)methanone

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